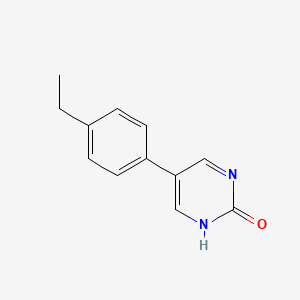

4-bromo-2-chloronaphthalen-1-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Bromo-2-chloronaphthalen-1-amine (BCNA) is an organic compound belonging to the naphthalene family. It is a white crystalline solid that is insoluble in water. BCNA is used in various scientific research applications due to its unique characteristics. It has been used as a reagent for the synthesis of various compounds, as a fluorescent probe for biochemical and physiological studies, and as an inhibitor of enzymes.

Orientations Futures

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis of 4-bromo-2-chloronaphthalen-1-amine can be achieved through a multi-step process involving the conversion of starting materials to intermediate compounds, which are subsequently transformed into the final product.", "Starting Materials": [ "2-naphthol", "4-bromo-1-chlorobenzene", "sodium hydroxide", "sodium nitrite", "hydrochloric acid", "ammonia", "sodium bicarbonate", "sodium chloride", "water", "ethanol" ], "Reaction": [ "Step 1: Conversion of 2-naphthol to 2-naphthol-1-amine", "2-naphthol is dissolved in a mixture of water and ethanol, and sodium hydroxide is added to the solution. The mixture is heated to reflux, and then cooled to room temperature. A solution of sodium nitrite in water is added dropwise to the mixture, followed by hydrochloric acid. The resulting mixture is stirred for 30 minutes, and then filtered to obtain 2-naphthol-1-amine as a yellow solid.", "Step 2: Conversion of 4-bromo-1-chlorobenzene to 4-bromo-2-chloronitrobenzene", "4-bromo-1-chlorobenzene is dissolved in a mixture of water and ethanol, and sodium hydroxide is added to the solution. The mixture is heated to reflux, and then cooled to room temperature. A solution of sodium nitrite in water is added dropwise to the mixture, followed by hydrochloric acid. The resulting mixture is stirred for 30 minutes, and then filtered. The resulting solid is dissolved in concentrated sulfuric acid, and then slowly added to a mixture of concentrated nitric acid and water. The resulting mixture is stirred for 1 hour, and then poured into ice-cold water. The resulting solid is filtered and washed with water to obtain 4-bromo-2-chloronitrobenzene as a yellow solid.", "Step 3: Reduction of 4-bromo-2-chloronitrobenzene to 4-bromo-2-chloroaniline", "4-bromo-2-chloronitrobenzene is dissolved in ethanol, and ammonia is added to the solution. The mixture is heated to reflux, and then stirred for 1 hour. The resulting mixture is cooled to room temperature, and then filtered. The resulting solid is washed with water and dried to obtain 4-bromo-2-chloroaniline as a yellow solid.", "Step 4: Conversion of 4-bromo-2-chloroaniline to 4-bromo-2-chloronaphthalen-1-amine", "4-bromo-2-chloroaniline is dissolved in a mixture of water and ethanol, and sodium bicarbonate is added to the solution. The mixture is heated to reflux, and then cooled to room temperature. The resulting solid is filtered and washed with water to obtain 4-bromo-2-chloronaphthalen-1-amine as a yellow solid." ] } | |

Numéro CAS |

51670-71-4 |

Nom du produit |

4-bromo-2-chloronaphthalen-1-amine |

Formule moléculaire |

C10H7BrClN |

Poids moléculaire |

256.5 |

Pureté |

95 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Methyl-1,7-diazaspiro[4.5]decan-6-one, 95%](/img/structure/B6285756.png)

![Benzyl-[4-(2H-pyrazol-3-yl)-benzyl]-amine, 95%](/img/structure/B6285763.png)

![4-[2-(2-Pyridinyl)ethyl]aniline dihydrochloride](/img/structure/B6285765.png)